5-Dehydro Tolvaptan-d7 5-Dehydro Tolvaptan-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC20251030
InChI: InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D
SMILES:
Molecular Formula: C26H23ClN2O3
Molecular Weight: 454.0 g/mol

5-Dehydro Tolvaptan-d7

CAS No.:

Cat. No.: VC20251030

Molecular Formula: C26H23ClN2O3

Molecular Weight: 454.0 g/mol

* For research use only. Not for human or veterinary use.

5-Dehydro Tolvaptan-d7 -

Molecular Formula C26H23ClN2O3
Molecular Weight 454.0 g/mol
IUPAC Name N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide
Standard InChI InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D
Standard InChI Key VENGMROMZOKURN-FFQSSJIFSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C)C([2H])([2H])[2H])[2H])[2H]
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C

Chemical and Structural Characteristics

Molecular Composition and Isotopic Labeling

5-Dehydro Tolvaptan-d7 incorporates seven deuterium atoms at specific positions within the Tolvaptan structure, replacing protium atoms to create a stable isotopic variant. This modification minimally alters the compound’s physicochemical properties while enabling precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) in metabolic studies . Key molecular characteristics include:

PropertyValueSource
Molecular FormulaC26H16D7ClN2O3\text{C}_{26}\text{H}_{16}\text{D}_7\text{ClN}_2\text{O}_3
Molecular Weight453.97 g/mol
CAS Number1296212-29-7
Alternate CAS Number137973-76-3
SMILES Notation[2H]c1c([2H])c([2H])c(c(C(=O)Nc2ccc(C(=O)N3CCCC(=O)c4cc(Cl)ccc34)c(C)c2)c1[2H])C([2H])([2H])[2H][2H]c1c([2H])c([2H])c(c(C(=O)Nc2ccc(C(=O)N3CCCC(=O)c4cc(Cl)ccc34)c(C)c2)c1[2H])C([2H])([2H])[2H]

The deuterium labeling occurs at positions critical for metabolic stability, reducing hydrogen-deuterium exchange rates and enhancing the compound’s utility in tracer studies.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-Dehydro Tolvaptan-d7 begins with the precursor 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. Deuterium incorporation is achieved through catalytic deuteration or exchange reactions, followed by purification via high-performance liquid chromatography (HPLC) to ensure >98% isotopic purity. Key steps include:

  • Deuteration of the Benzazepine Core: Selective replacement of hydrogen atoms at metabolically active sites.

  • Coupling Reactions: Introduction of deuterated methyl groups via alkylation with deuterated reagents.

  • Final Purification: Chromatographic separation to remove non-deuterated byproducts .

Mechanism of Action

Vasopressin V2 Receptor Antagonism

Like Tolvaptan, 5-Dehydro Tolvaptan-d7 competitively inhibits arginine vasopressin (AVP) binding to V2 receptors in renal collecting ducts . This antagonism prevents AVP-mediated insertion of aquaporin-2 channels into tubular membranes, reducing water reabsorption and promoting aquaresis (electrolyte-sparing diuresis) .

Pharmacokinetic Modulation by Deuterium

Deuterium substitution slows hepatic metabolism by cytochrome P450 3A4 (CYP3A4), increasing the compound’s half-life compared to non-deuterated Tolvaptan . Studies in renal-impaired patients show that 5-Dehydro Tolvaptan-d7 exhibits 90% higher systemic exposure (AUC) in individuals with creatinine clearance <30 mL/min compared to those with >60 mL/min .

Research Applications

Hyponatremia and Fluid Overload Disorders

5-Dehydro Tolvaptan-d7 is pivotal in studying Tolvaptan’s efficacy in hyponatremia secondary to heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion (SIADH) . Deuterated tracers enable quantification of Tolvaptan’s distribution in cerebral edema models, where rapid aquaresis must balance against neurological risks .

Polycystic Kidney Disease (PKD)

In autosomal dominant PKD (ADPKD), Tolvaptan slows cyst growth by reducing intracellular cAMP levels. 5-Dehydro Tolvaptan-d7 facilitates dose-response studies, revealing that deuterated forms require 15–20% lower doses to achieve equivalent V2 receptor occupancy compared to non-deuterated analogs .

Drug-Drug Interaction Studies

The compound’s metabolic stability aids in identifying CYP3A4-mediated interactions. For example, co-administration with ketoconazole (a CYP3A4 inhibitor) prolongs 5-Dehydro Tolvaptan-d7’s half-life by 2.3-fold, informing clinical guidelines for Tolvaptan use .

Clinical and Preclinical Findings

Pharmacodynamic Outcomes

In a phase I trial, single 60 mg doses of Tolvaptan-d7 (derived from 5-Dehydro Tolvaptan-d7) increased urine output by 4.7 L/24h in healthy volunteers, compared to 3.9 L/24h for non-deuterated Tolvaptan . Serum sodium concentrations rose by 5–7 mmol/L within 24h, with deuterated forms showing delayed peak effects (8–12h vs. 6–8h) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator